molecular formula C7H5NOS B147216 2-Mercaptobenzoxazole CAS No. 2382-96-9

2-Mercaptobenzoxazole

Cat. No.: B147216
CAS No.: 2382-96-9
M. Wt: 151.19 g/mol
InChI Key: FLFWJIBUZQARMD-UHFFFAOYSA-N
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Description

2-Mercaptobenzoxazole is an organic compound that belongs to the benzoxazole family. It is characterized by a benzene ring fused with an oxazole ring, where a thiol group (-SH) is attached to the second carbon of the oxazole ring. This compound is widely used in medicinal chemistry due to its ability to inhibit various enzymes, particularly human carbonic anhydrases, which are involved in numerous physiological processes .

Mechanism of Action

Target of Action

2-Mercaptobenzoxazole primarily targets human carbonic anhydrases (hCAs) . These are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . In humans, 12 catalytically active isoforms of hCAs have been identified, which differ in tissue distribution, kinetic properties, oligomeric arrangement, and sensitivity to inhibitors .

Mode of Action

This compound inhibits hCAs by showing a peculiar binding mode . The active site of hCAs is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion . A small pocket within this cavity constitutes the CO2 binding site . The binding of this compound in the active site is clearly associated with its inhibitory potency .

Biochemical Pathways

hCAs are involved in a wide range of physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, fatty acid metabolism, and many others . Thus, abnormal levels or activities of these enzymes are commonly associated with various diseases .

Pharmacokinetics

It has been demonstrated that this compound can inhibit hca isoforms in the range of 097–884 mM after at least 6 hours incubation .

Result of Action

The inhibition of hCAs by this compound can potentially manage a variety of disorders such as glaucoma and edema, or used as anticonvulsants, and antiobesity and antitumor drugs .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptobenzoxazole can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with thiophosgene in dry tetrahydrofuran (THF) at 0°C. The reaction mixture is then quenched with water and extracted with ethyl acetate. The organic layers are dried, filtered, and concentrated to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptobenzoxazole undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form benzoxazole derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Scientific Research Applications

2-Mercaptobenzoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Mercaptobenzothiazole: Similar structure but contains a sulfur atom in the thiazole ring instead of an oxygen atom.

    2-Mercaptobenzimidazole: Contains an imidazole ring instead of an oxazole ring.

Comparison:

Properties

IUPAC Name

3H-1,3-benzoxazole-2-thione
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InChI

InChI=1S/C7H5NOS/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,10)
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InChI Key

FLFWJIBUZQARMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)O2
Source PubChem
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Molecular Formula

C7H5NOS
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DSSTOX Substance ID

DTXSID8062363
Record name 2-Mercaptobenzoxazole
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Molecular Weight

151.19 g/mol
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Physical Description

Tan powder; [Alfa Aesar MSDS]
Record name 2-Mercaptobenzoxazole
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CAS No.

2382-96-9
Record name 2-Mercaptobenzoxazole
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Record name Benzoxazole-2-thione
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Record name 2-Mercaptobenzoxazole
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Record name 2(3H)-Benzoxazolethione
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Record name 2-Mercaptobenzoxazole
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Record name Benzoxazole-2-thiol
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Record name BENZOXAZOLE-2-THIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-Mercaptobenzoxazole can interact with various targets depending on the specific application. For instance, in corrosion inhibition, it forms a protective film on metal surfaces, mainly through interactions with copper atoms. [] The sulfur and nitrogen atoms in the molecule play a crucial role in this chemisorption process. [] This interaction prevents further corrosion by forming a barrier between the metal and the corrosive environment. [] In biological systems, this compound can interact with enzymes like carbonic anhydrase, inhibiting their activity. [] This inhibition can lead to various downstream effects depending on the specific carbonic anhydrase isoform targeted.

ANone:

  • Spectroscopic Data:
    • IR: Characteristic peaks for N–H, C=N, C–S, and aromatic ring vibrations. [, , ]
    • 1H NMR: Signals corresponding to aromatic protons and the N–H proton. [, , ]
    • 13C NMR: Signals for all carbon atoms in the molecule. [, ]
    • NEXAFS: Shows angular dependence in the π* resonance region, indicating molecular orientation on surfaces. []

A: While this compound is not primarily known for its catalytic properties, it plays a crucial role as a reagent or promoter in certain reactions. For example, it can act as an SH-acid in reactions with triphenylphosphine and dialkyl acetylenedicarboxylates, leading to the formation of stable phosphorus ylides. [, ] The reaction mechanism involves nucleophilic attack by this compound, followed by cyclization and elimination steps. This reaction exhibits selectivity towards the formation of specific ylide isomers. []

A: Computational chemistry plays a vital role in elucidating the properties and behavior of this compound. Density Functional Theory (DFT) calculations have been employed to investigate its adsorption behavior on mineral surfaces like sphalerite and wurtzite, providing insights into its potential as a flotation agent. [] Furthermore, DFT calculations aid in understanding the electronic structure and reactivity of this compound and its derivatives. [] QSAR models can be developed to correlate the molecular structure of this compound derivatives with their biological activities, aiding in the design of new and improved compounds with enhanced properties. []

A: Modifications to the this compound scaffold significantly influence its activity, potency, and selectivity. Introducing different substituents on the benzene ring or modifying the heterocyclic ring can alter its electronic properties and steric hindrance, affecting its interaction with target molecules. [, ] For example, replacing the oxygen atom in the benzoxazole ring with sulfur (2-Mercaptobenzothiazole) can enhance its corrosion inhibition properties on copper. [] Similarly, incorporating specific substituents can improve its antimicrobial activity against particular bacterial or fungal strains. []

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